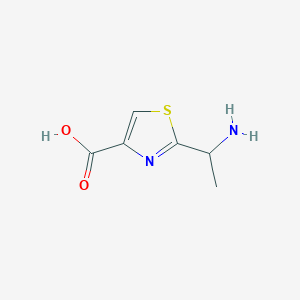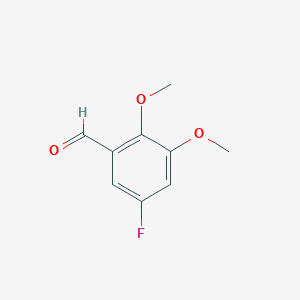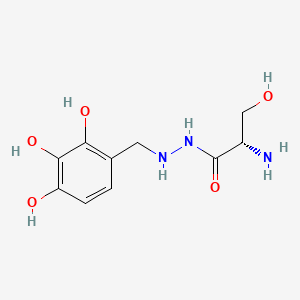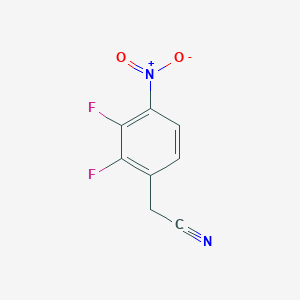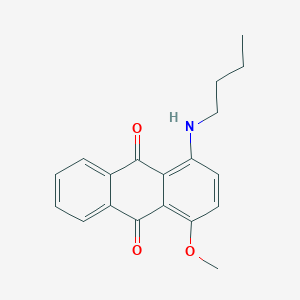![molecular formula C30H22O2 B13150094 4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)
4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is an organic compound belonging to the anthracene family. This compound is characterized by its two anthracene units connected at the 9,9’ positions, with each anthracene unit having a methyl group at the 4 and 4’ positions. The compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione typically involves the following steps:
Formation of the Anthracene Units: The anthracene units can be synthesized through the Friedel-Crafts acylation of benzene derivatives, followed by cyclization.
Coupling of Anthracene Units: The two anthracene units are coupled at the 9,9’ positions using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves its interaction with molecular targets through its aromatic rings and methyl groups. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence the compound’s photophysical properties and its ability to act as a chromophore in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the bianthracene linkage.
4,4’-Dimethylbiphenyl: Contains two phenyl rings with methyl groups but lacks the extended conjugation of anthracene units.
Anthracene: The parent compound without methyl groups or bianthracene linkage.
Uniqueness
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is unique due to its extended conjugation and specific substitution pattern, which confer distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Propriétés
Formule moléculaire |
C30H22O2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
4-methyl-1-(4-methyl-9-oxo-10H-anthracen-1-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O2/c1-17-11-13-23(27-25(17)15-19-7-3-5-9-21(19)29(27)31)24-14-12-18(2)26-16-20-8-4-6-10-22(20)30(32)28(24)26/h3-14H,15-16H2,1-2H3 |
Clé InChI |
WHXFGCFNWTZBNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC3=CC=CC=C3C(=O)C2=C(C=C1)C4=C5C(=C(C=C4)C)CC6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
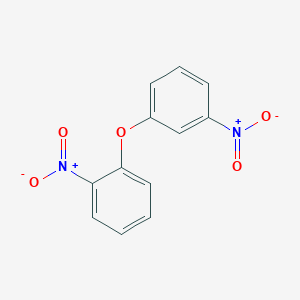
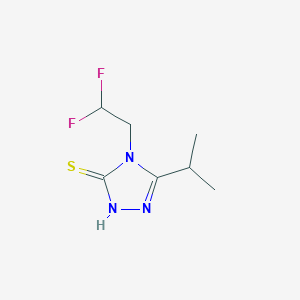
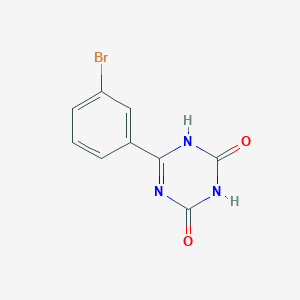

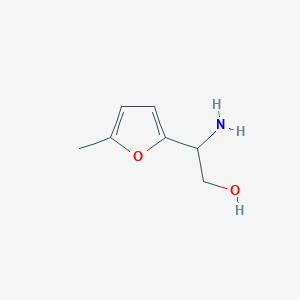
![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
